Superior TPSA and Hydrogen Bond Acceptor Profile Enables a Wider Solubility Window Compared to the Phenyl Analog
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine exhibits a topological polar surface area (TPSA) of 93.2 Ų and five hydrogen bond acceptors (HBA=5), compared to the phenyl analog 5-phenyl-1,3,4-oxadiazol-2-amine which has a TPSA of only 64.9 Ų and four hydrogen bond acceptors (HBA=4) [1][2]. The 28.3 Ų higher TPSA for the thiophene analog increases aqueous solubility potential, placing it in a more favorable zone for oral bioavailability without exceeding the 140 Ų threshold associated with poor membrane permeability [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | TPSA: 93.2 Ų; HBA: 5 |
| Comparator Or Baseline | 5-Phenyl-1,3,4-oxadiazol-2-amine: TPSA: 64.9 Ų; HBA: 4 |
| Quantified Difference | TPSA: +28.3 Ų (44% increase); HBA: +1 (25% increase) |
| Conditions | Computed properties from structure using standard algorithms |
Why This Matters
Higher TPSA directly predicts improved aqueous solubility—critical for achieving bioavailable concentrations in cell-based assays or in vivo studies—without crossing the 140 Ų threshold that compromises membrane permeability, giving the thiophene analog a wider experimental window than the phenyl analog.
- [1] BaseChem. 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 27049-71-4) Computed Properties. XlogP: 0.8; TPSA: 93.2 Ų; HBA: 5. View Source
- [2] ChemicalBook. 5-Phenyl-1,3,4-oxadiazol-2-amine (CAS 1612-76-6) Properties. XLogP3: 0.7; TPSA: 64.9 Ų; HBA: 4. View Source
